molecular formula C32H31N5O4 B13090371 (1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol

(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol

Cat. No.: B13090371
M. Wt: 549.6 g/mol
InChI Key: ZIBLXALKKBDGQN-LZSIJNTNSA-N
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Description

(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[310]hexane-1,5-diol is a complex organic compound with a unique structure that combines a purine base with a bicyclic hexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol typically involves multiple steps, starting with the preparation of the purine base and the bicyclic hexane ring separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include strong bases, protecting groups, and catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The purine base can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while nucleophilic substitution on the purine base can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, (1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with nucleic acids makes it a valuable tool in genetic research.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific cellular pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with similar structural features.

    Cyclopentyladenosine: A compound with a bicyclic structure similar to the hexane ring in the target compound.

    Triphenylethanol: A compound with a triphenylethyl group similar to the one in the target compound.

Uniqueness

What sets (1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol apart is its combination of a purine base with a bicyclic hexane ring and a triphenylethyl group. This unique structure allows for diverse interactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C32H31N5O4

Molecular Weight

549.6 g/mol

IUPAC Name

(1R,2R,4R,5R)-2-(6-aminopurin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol

InChI

InChI=1S/C32H31N5O4/c1-29(2)31(39)25(41-28(32(29,31)40)37-19-36-23-26(33)34-18-35-27(23)37)24(38)30(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19,24-25,28,38-40H,1-2H3,(H2,33,34,35)/t24?,25-,28-,31+,32-/m1/s1

InChI Key

ZIBLXALKKBDGQN-LZSIJNTNSA-N

Isomeric SMILES

CC1([C@@]2([C@]1([C@@H](O[C@@H]2C(C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)N6C=NC7=C(N=CN=C76)N)O)O)C

Canonical SMILES

CC1(C2(C1(C(OC2C(C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)N6C=NC7=C(N=CN=C76)N)O)O)C

Origin of Product

United States

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